N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde
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Overview
Description
N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde is a compound that features a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Mechanism of Action
Target of Action
The compound “N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde”, also known as “tert-butyl N-[(1S,2R)-2-formyl-1-methylcyclohexyl]carbamate”, is a Boc-protected amine . The primary targets of this compound are amines in organic synthesis . Amines are basic and nucleophilic, making them susceptible to reactions such as oxidation and substitution . The Boc group protects these amines, making them less reactive .
Mode of Action
The Boc group protects amines by forming carbamates . The protection is achieved under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving amines. By protecting amines, the Boc group prevents them from participating in reactions that they would otherwise be involved in. This allows other functional groups in the molecule to react without interference from the amines .
Pharmacokinetics
The boc group is known to be resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation . This suggests that the compound may be stable in various biological environments. The Boc group can be removed with mild acid , which could potentially occur in the acidic environment of the stomach.
Result of Action
The result of the compound’s action is the protection of amines, allowing them to remain unreactive in the presence of other reactive groups . This can be useful in organic synthesis, where it is often necessary to control the reactivity of different functional groups in a molecule .
Action Environment
The action of the compound is influenced by environmental factors such as pH and the presence of other reactive species. The Boc group is stable in basic environments and towards most nucleophiles . It can be removed under acidic conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by the acidity or basicity of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium bicarbonate to neutralize the by-products .
Industrial Production Methods
Industrial production of Boc-protected amines often employs similar methods but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and yield. For example, the use of H-BEA zeolite as a catalyst in a continuous flow reactor has been shown to be effective for N-Boc deprotection .
Chemical Reactions Analysis
Types of Reactions
N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde can undergo various chemical reactions, including:
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Deprotection: TFA, HCl
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Deprotection: Free amines
Scientific Research Applications
N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amines: These compounds share the Boc protection but differ in the structure of the amine.
N-Cbz-protected amines: Use a different protecting group (carbobenzyloxy) but serve a similar purpose in protecting amines during synthesis.
N-Fmoc-protected amines: Use the fluorenylmethyloxycarbonyl group for protection, offering different stability and deprotection conditions
Uniqueness
N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde is unique due to its specific structure, which includes a cyclohexane ring with a cis-configuration and a methyl group. This structural feature can influence its reactivity and the types of reactions it can undergo, making it distinct from other Boc-protected amines .
Properties
IUPAC Name |
tert-butyl N-[(1S,2R)-2-formyl-1-methylcyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-13(4)8-6-5-7-10(13)9-15/h9-10H,5-8H2,1-4H3,(H,14,16)/t10-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBNQZWFLSWWCY-GWCFXTLKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1C=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCC[C@H]1C=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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